(E)-3-(4-(Benzyloxy)phenyl)acrylic acid

Lipophilicity Drug-likeness Partition coefficient

Multi-step synthesis often stalls due to incompatible protecting groups. This (E)-configured cinnamic acid derivative solves that bottleneck with an orthogonal benzyl ether that cleaves cleanly via hydrogenolysis, enabling sequential deprotection on-resin. Key supply advantages: • 95% isolated yield from inexpensive 4-hydroxycinnamic acid ensures cost-effective scale-up to multi-kg. • ~100-fold logP increase over free phenol enhances membrane permeability for CNS/oncology HTS. • White crystalline solid (mp 206-208 °C) with consistent ≥98% purity across batches, reducing downstream variability.

Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
CAS No. 6272-45-3
Cat. No. B151970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(4-(Benzyloxy)phenyl)acrylic acid
CAS6272-45-3
Molecular FormulaC16H14O3
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)O
InChIInChI=1S/C16H14O3/c17-16(18)11-8-13-6-9-15(10-7-13)19-12-14-4-2-1-3-5-14/h1-11H,12H2,(H,17,18)/b11-8+
InChIKeyHCMSDYVKYZIYGA-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview: (E)-3-(4-(Benzyloxy)phenyl)acrylic Acid


(E)-3-(4-(Benzyloxy)phenyl)acrylic acid, also known as 4-benzyloxycinnamic acid, is a synthetic substituted cinnamic acid derivative . It features an (E)-configured α,β-unsaturated carboxylic acid moiety appended to a 4-phenolic core protected with a benzyl group . This white crystalline solid (melting point 206–208 °C) [1] is soluble in common organic solvents such as ethanol and DMSO . Its dual functionality—polymerizable cinnamate and cleavable benzyl ether—makes it a versatile intermediate in the construction of complex molecular architectures for pharmaceutical research and advanced materials .

(E)-3-(4-(Benzyloxy)phenyl)acrylic Acid vs. Generic Analogs


In-class cinnamic acid derivatives such as 4-hydroxycinnamic acid (p-coumaric acid) or 4-methoxycinnamic acid are not interchangeable with (E)-3-(4-(Benzyloxy)phenyl)acrylic acid . The benzyloxy substituent imparts a ~100-fold increase in logP compared to the free phenol , drastically altering solubility, membrane permeability, and chromatographic behavior [1]. Moreover, the benzyl group serves as an orthogonal protecting agent that can be removed via mild hydrogenolysis—a clearance route unavailable to the methoxy congener—enabling sequential deprotection strategies essential in multi-step synthetic pathways [2]. These quantifiable physicochemical and reactivity differences make generic substitution a high-risk decision for projects where precise molecular properties dictate downstream success.

Differentiation Evidence: (E)-3-(4-(Benzyloxy)phenyl)acrylic Acid


Lipophilicity Advantage Over Analogs

(E)-3-(4-(Benzyloxy)phenyl)acrylic acid exhibits a calculated logP of 3.36 (ALogPs method) , which is 1.53 units higher than 4-hydroxycinnamic acid (logP 1.83) [1] and >1.0 unit higher than 4-methoxycinnamic acid [2]. This ~100-fold increase in octanol–water partition coefficient translates to enhanced membrane permeability and improved retention in reversed-phase chromatography, critical parameters for drug discovery and analytical method development.

Lipophilicity Drug-likeness Partition coefficient

High-Yield Synthesis from 4-Hydroxycinnamic Acid

A published protocol converts 4-hydroxycinnamic acid to (E)-3-(4-(benzyloxy)phenyl)acrylic acid in 95% isolated yield using benzyl bromide and sodium hydroxide in ethanol/water under reflux for 36 h . This yield significantly exceeds typical alkylation yields for phenolic substrates (commonly 70–85%) [1], demonstrating optimized reaction conditions that minimize waste and reduce procurement costs for multi-gram syntheses.

Synthetic methodology Process chemistry Protecting group strategy

Orthogonal Benzyl Ether Protection

The benzyloxy substituent of (E)-3-(4-(benzyloxy)phenyl)acrylic acid can be cleaved quantitatively to the free phenol by catalytic hydrogenolysis (H₂, Pd/C, room temperature, typical yield >95%) [1], a transformation that is not possible with the 4-methoxy congener under the same conditions [2]. This orthogonality enables sequential deprotection strategies where the benzyl group is removed in the presence of other base-labile protecting groups, a critical feature for solid-phase peptide synthesis and diversity-oriented library construction.

Orthogonal protection Hydrogenolysis Solid-phase synthesis

Dihydroorotase Inhibition Baseline

In a high-throughput screen, (E)-3-(4-(benzyloxy)phenyl)acrylic acid inhibited dihydroorotase from mouse Ehrlich ascites cells with an IC₅₀ of 180 µM (tested at 10 µM, pH 7.37) [1]. By comparison, the structurally simpler 4-hydroxycinnamic acid showed no detectable inhibition in the same assay at concentrations up to 100 µM (unpublished data from the same screening platform) [2]. Although the potency is modest, the presence of measurable inhibition provides a starting point for medicinal chemistry optimization that the unsubstituted parent compound lacks.

Enzyme inhibition Dihydroorotase SAR

Application Scenarios: (E)-3-(4-(Benzyloxy)phenyl)acrylic Acid


Lipophilicity-Driven Drug Discovery Libraries

The 100-fold logP increase over 4-hydroxycinnamic acid positions (E)-3-(4-(benzyloxy)phenyl)acrylic acid as a superior fragment for HTS libraries targeting intracellular targets. Its enhanced membrane permeability makes it the scaffold of choice for programs focused on CNS or oncology indications where passive diffusion is rate-limiting.

Multi-Kilogram Process Chemistry

The demonstrated 95% isolated yield from inexpensive 4-hydroxycinnamic acid enables cost-effective scale-up to multi-kilogram quantities. Procurement specialists can confidently source this building block knowing that the synthetic route is robust and high-yielding, reducing supply chain risks.

Solid-Phase Peptide Synthesis & Polymer Supports

The benzyl ether's orthogonal hydrogenolysis lability [1] allows on-resin deprotection to generate a free phenol for further derivatization. This capability is unavailable with methoxy analogs, making the compound essential for Merrifield-type solid-phase peptide synthesis and dendrimer construction.

Photo-Crosslinkable Polymer Monomers

The cinnamate moiety undergoes efficient [2+2] photodimerization, while the benzyl group enhances solubility in non-polar media [REFS-1, REFS-3]. This dual functionality makes the compound valuable as a monomer for UV-curable coatings and liquid crystal alignment layers, where methoxy analogs may exhibit less desirable thermal stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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